"2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone" properties
"2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone" properties
An In-Depth Technical Guide to 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a halogenated α-bromoacetophenone derivative of significant interest in synthetic chemistry. The document details its physicochemical properties, outlines a robust synthetic methodology via electrophilic α-bromination, and explores its chemical reactivity. Emphasis is placed on its role as a versatile intermediate for the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical research.[1] Furthermore, this guide addresses critical safety protocols and handling procedures necessary for its use in a laboratory setting. The content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and actionable experimental details.
Introduction
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, identified by its CAS Number 175205-89-7, is a highly functionalized aromatic ketone.[1][2][3] Its structure is characterized by an acetophenone core substituted with a bromine atom at the α-carbon and a phenyl ring bearing two chlorine atoms and a trifluoromethyl (CF₃) group.[1] This dense halogenation and the presence of the strongly electron-withdrawing CF₃ group confer significant chemical reactivity and unique electronic properties to the molecule.
As a member of the α-bromo ketone class, this compound is a powerful and versatile building block in organic synthesis.[4] The α-carbon is highly electrophilic, and the bromide ion is an excellent leaving group, making it an ideal substrate for a wide range of nucleophilic substitution reactions.[4] These characteristics allow for the facile introduction of diverse functional groups, enabling the construction of complex molecular scaffolds. Consequently, it serves as a key intermediate in the development of novel compounds with potential pharmacological activities, including anti-inflammatory and antimicrobial properties, as well as in the agrochemical sector.[1]
Physicochemical Properties
The molecular structure and key physical constants of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone are summarized below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source(s) |
| CAS Number | 175205-89-7 | [1][2][3] |
| Molecular Formula | C₉H₄BrCl₂F₃O | [1][2][3][] |
| Molecular Weight | 335.93 g/mol | [1][2][3][] |
| Melting Point | 46 °C | [3][6] |
| Boiling Point | 262.6 °C at 760 mmHg | [6] |
| Density | 1.753 g/cm³ | [][6] |
| InChI Key | MSMAFPRJZLLQNJ-UHFFFAOYSA-N | [1][] |
| Appearance | Solid | [3][6] |
Synthesis and Reaction Mechanism
The primary route for preparing the title compound is the selective α-bromination of its precursor, 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. The presence of multiple electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, which facilitates high-yield α-bromination over competing aromatic bromination.[1]
Mechanism of Acid-Catalyzed α-Bromination
The reaction proceeds via an acid-catalyzed mechanism, which is a cornerstone of ketone chemistry.[4][7] The process involves three key steps:
-
Protonation of the Carbonyl: The carbonyl oxygen is first protonated by an acid catalyst (e.g., HBr from the brominating reagent or an acid solvent like acetic acid). This step increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
-
Enol Formation (Rate-Determining Step): A base (e.g., a solvent molecule) abstracts an α-proton, leading to the formation of an enol intermediate. This tautomerization is the slow, rate-determining step of the reaction.[4][7] Kinetic studies show the reaction rate is dependent on the concentration of the ketone and acid, but independent of the bromine concentration, supporting this mechanistic claim.[7]
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step is fast and results in the formation of the α-brominated ketone and regeneration of the acid catalyst.[4][7]
Caption: High-level workflow for the synthesis of the title compound.
Experimental Protocol: α-Bromination
This protocol is a representative procedure for the synthesis, emphasizing control over reaction conditions to maximize yield and minimize side-product formation.[1]
Materials:
-
2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (1.0 eq)
-
Pyridine hydrobromide perbromide (Py·HBr₃) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone in anhydrous THF.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath. Maintaining this temperature is critical to prevent over-bromination and other side reactions.[1]
-
Reagent Addition: Add Py·HBr₃ portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous Na₂S₂O₃ to neutralize any remaining bromine, followed by saturated aqueous NaHCO₃ to neutralize the HBr byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.
Chemical Reactivity and Applications
The synthetic utility of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone stems from its dual electrophilic nature and the stability of the bromide leaving group.[4]
Key Chemical Reactions
-
Nucleophilic Substitution: The α-bromo group is readily displaced by a variety of nucleophiles. This is the most common application, used to introduce new functional groups such as amines, thiols, azides, or alkoxides, forming new C-N, C-S, and C-O bonds.[1]
-
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1] This creates a chiral center and provides access to bromohydrin intermediates.
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile used).
-
Hantzsch Thiazole Synthesis: It can serve as a key component in the synthesis of thiazole rings by reacting with a thioamide, a classic method for constructing heterocyclic systems.
Caption: Major reaction pathways for the title compound.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate.
-
Pharmaceutical Research: It is used in the synthesis of complex molecules investigated for their potential biological activities. The halogen atoms can enhance a molecule's binding affinity to target enzymes or receptors.[1]
-
Agrochemical Development: The structural motifs derived from this intermediate are relevant in the creation of new pesticides and herbicides.[1]
-
Materials Science: It can be used to synthesize specialized organic molecules for applications in materials science.
Safety, Handling, and Toxicology
Due to its reactivity, 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
-
Classification: The compound is classified as a severe irritant.[8]
-
GHS Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid breathing dust.[11] Prevent contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10] Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.[11]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[12]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Conclusion
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone is a synthetically valuable intermediate whose utility is derived from its highly activated α-bromo ketone structure. The combination of chlorine and trifluoromethyl substituents provides a unique electronic profile that facilitates its clean, high-yield synthesis and subsequent functionalization. While its reactivity makes it a powerful tool for chemists in pharmaceutical and agrochemical R&D, it also necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge required to utilize this compound effectively and safely in a research environment.
References
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide - NIH. Available at: [Link]
-
2-bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. Available at: [Link]
-
22.4: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
-
Alpha Bromination of a Ketone 002 - YouTube. Available at: [Link]
-
2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 175205-89-7 CAS MSDS (2-BROMO-2',6'-DICHLORO-4'-(TRIFLUOROMETHYL)-ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-BROMO-2',6'-DICHLORO-4'-(TRIFLUOROMETHYL)-ACETOPHENONE | 175205-89-7 [amp.chemicalbook.com]
- 9. 2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.dk [fishersci.dk]
